
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane is a complex organosilicon compound that features a unique combination of silicon, phosphorus, and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane typically involves the reaction of dimethyl(diethylthio)silane with diols. The cyclization of diols with bifunctional compounds is a common method for synthesizing such compounds. The use of dihalosilanes at temperatures not exceeding 50°C allows for the preparation of silicon analogs of acetals in yields ranging from 50-80% . The reaction conditions often involve the removal of by-products such as HCl by converting it to an amine hydrochloride, which can reduce the preparative value of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of cyclic acetals instead of diols in reactions with dialkoxy- or diacetoxysilanes. This approach can lead to higher yields of cyclic esters of dialkylsilanediols, often reaching 80-90% . The reactions are typically carried out in the presence of solvents and acid or basic catalysts, with reaction temperatures dictated by the need to remove volatile reaction products .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silanes. Substitution reactions can result in a variety of substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a tool in biochemical research.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The silicon and phosphorus atoms within the compound can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can affect the compound’s behavior in different environments, making it useful in a range of applications.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound features a similar structure with a boron atom instead of silicon.
1,3-Dioxa-2-silacyclopentane, 2,2-dimethyl-: Another related compound with a simpler structure.
Uniqueness
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane is unique due to its combination of silicon, phosphorus, and oxygen atoms, which imparts distinct chemical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles.
Propiedades
Número CAS |
183475-61-8 |
|---|---|
Fórmula molecular |
C20H37O2PSi |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
2-methoxyethyl-phenyl-(8-trimethylsilyloxyoctyl)phosphane |
InChI |
InChI=1S/C20H37O2PSi/c1-21-17-19-23(20-14-10-9-11-15-20)18-13-8-6-5-7-12-16-22-24(2,3)4/h9-11,14-15H,5-8,12-13,16-19H2,1-4H3 |
Clave InChI |
HWIZDLGGYDICOI-UHFFFAOYSA-N |
SMILES canónico |
COCCP(CCCCCCCCO[Si](C)(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
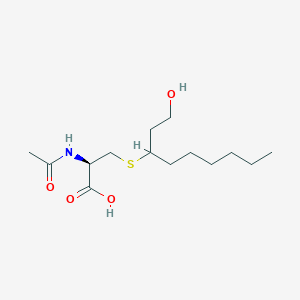
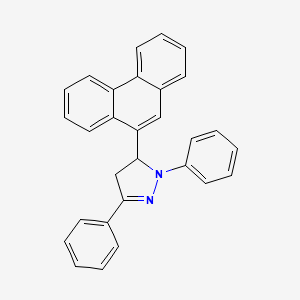
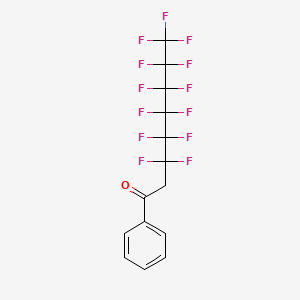
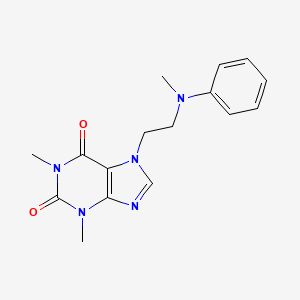
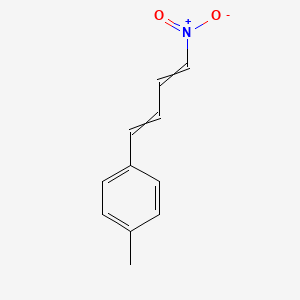
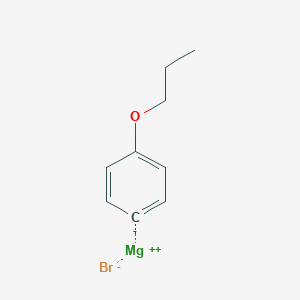
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
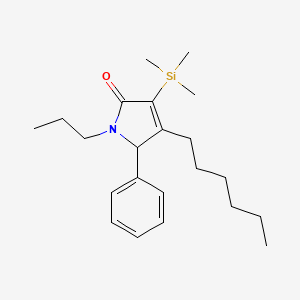

![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)
